6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
Description
This compound belongs to the 1,3,5-triazine-2,4-diamine class, characterized by a triazine core substituted with a phenyl group at the N2 position and a diphenylmethyl-piperazinylmethyl group at the 6-position. Such structural features are common in bioactive molecules targeting enzymes or receptors requiring aromatic and nitrogen-rich interactions .
Properties
Molecular Formula |
C27H29N7 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H29N7/c28-26-30-24(31-27(32-26)29-23-14-8-3-9-15-23)20-33-16-18-34(19-17-33)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,25H,16-20H2,(H3,28,29,30,31,32) |
InChI Key |
VRLXBGWQMKWOLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Triazine Skeleton Construction
The 1,3,5-triazine ring serves as the foundational structure, with substitutions at positions 2, 4, and 6. A one-pot multicomponent reaction involving cyanoguanidine, aldehydes, and amines under acid catalysis provides a versatile route to diaminotriazines . For the target compound, N-phenyl-1,3,5-triazine-2,4-diamine forms via condensation of cyanoguanidine with aniline and formaldehyde in ethanol under hydrochloric acid catalysis (140°C, 20 min microwave irradiation) . Dehydrogenative aromatization with aqueous sodium hydroxide completes the triazine core, yielding 6-(chloromethyl)-N-phenyl-1,3,5-triazine-2,4-diamine as a key intermediate .
Piperazine-Methyl Substitution at Position 6
Introducing the piperazine moiety requires nucleophilic substitution at the 6-chloromethyl position. Reacting 6-(chloromethyl)-N-phenyl-1,3,5-triazine-2,4-diamine with piperazine in acetonitrile under reflux (4 h, 80°C) affords 6-(piperazin-1-ylmethyl)-N-phenyl-1,3,5-triazine-2,4-diamine . Microwave-assisted methods (140°C, 15 min) enhance reaction efficiency, achieving yields up to 85% by minimizing side reactions .
Diphenylmethyl Functionalization of Piperazine
The 4-position of the piperazine ring undergoes benzylation via reductive amination. Treating 6-(piperazin-1-ylmethyl)-N-phenyl-1,3,5-triazine-2,4-diamine with benzophenone and sodium cyanoborohydride in methanol (rt, 12 h) introduces the diphenylmethyl group . Alternatively, nucleophilic substitution using diphenylmethyl bromide in the presence of potassium carbonate (DMF, 60°C, 6 h) provides the target compound in 70–75% yield .
Optimization and Mechanistic Insights
Solvent and Catalyst Effects : Ethanol and acetonitrile emerge as optimal solvents for triazine formation and piperazine substitution, respectively . Hydrochloric acid catalyzes imine formation during triazine synthesis, while sodium hydroxide facilitates aromatization .
Temperature and Time : Microwave irradiation reduces reaction times from hours to minutes (e.g., 20 min for triazine cyclization vs. 4 h conventionally) . Elevated temperatures (>100°C) improve yields in SN2 substitutions but risk decomposition of sensitive intermediates .
Purification : Recrystallization from ethanol-water mixtures removes unreacted starting materials, while silica gel chromatography isolates products with >95% purity .
Spectroscopic Characterization and Validation
1H NMR : Key signals include:
13C NMR :
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 510.2 [M+H]+ .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Multicomponent | 78 | 35 min | One-pot, microwave-accelerated |
| Stepwise Substitution | 70 | 10 h | High regioselectivity |
| Reductive Amination | 75 | 12 h | Mild conditions for benzylation |
Challenges and Mitigation Strategies
Regioselectivity : Competing reactions at triazine positions 2, 4, and 6 are mitigated by sequential functionalization—introducing the N-phenyl group first, followed by chloromethylation .
Diphenylmethyl Steric Effects : Bulky diphenylmethyl groups hinder piperazine substitution; using excess diphenylmethyl bromide (1.5 equiv) and prolonged reaction times (8 h) improves yields .
Byproduct Formation : Column chromatography (hexane:ethyl acetate, 3:1) removes oligomeric byproducts from reductive amination .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Material Science: The compound is studied for its properties as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study protein-ligand interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogues lie in substituents on the triazine core and the piperazine/piperidine rings. Below is a comparative analysis:
Key Observations :
- Piperazine vs. Piperidine : Piperazine’s additional nitrogen enables hydrogen bonding and protonation at physiological pH, unlike piperidine, which may alter receptor affinity .
- Halogen Effects: Chlorine or fluorine substituents (e.g., in and ) enhance halogen bonding and metabolic stability compared to non-halogenated aryl groups .
Biological Activity
The compound 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is a complex organic molecule with significant potential in biological applications. Its unique structure combines a triazine core with a piperazine moiety , which has been linked to various biological activities, including antimicrobial and anticancer properties.
- Molecular Formula: C23H29N7
- Molecular Weight: 403.53 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. It may modulate the activity of enzymes or receptors, influencing pathways involved in cell growth and survival. The exact mechanism can vary based on the biological context and the specific targets engaged.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of triazine derivatives, including those similar to this compound. For instance:
- Antimycobacterial Activity: Compounds with similar structures demonstrated promising activity against Mycobacterium tuberculosis. For example, derivatives showed minimum inhibitory concentrations (MIC) below 3.80 μM against various mycobacterial strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies: It exhibited significant cytotoxic effects against several cancer cell lines, including HepG2 (human liver hepatocellular carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. IC50 values ranged from approximately 0.20 μM to 16.32 μM depending on the specific derivative and cell line tested .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural features:
Study 1: Antimycobacterial Screening
In a study examining various piperazine derivatives, it was found that those incorporating a triazine core displayed enhanced activity against Mycobacterium tuberculosis compared to traditional antibiotics. This suggests that modifications to the piperazine structure can yield compounds with superior efficacy in treating resistant strains .
Study 2: Anticancer Potency Assessment
A series of experiments assessed the cytotoxic effects of different derivatives of triazine-piperazine compounds on cancer cell lines. The results indicated that compounds with specific substitutions on the triazine ring exhibited significantly higher potency against cancer cells, highlighting the importance of structure in designing effective anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via sequential nucleophilic substitution on the 1,3,5-triazine core. A practical approach involves:
- Step 1: Reacting cyanuric chloride with aniline derivatives to introduce the N-phenyl-diamine moiety.
- Step 2: Functionalizing the triazine core with a piperazine derivative (e.g., 4-(diphenylmethyl)piperazine) using a methylene linker via Buchwald-Hartwig coupling or microwave-assisted alkylation .
- Optimization: Microwave irradiation (e.g., 100–150°C, 30–60 min) improves reaction efficiency by enhancing coupling yields and reducing byproducts. Purification via normal-phase chromatography (e.g., silica gel, 10% methanol in dichloromethane) ensures high purity .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- Structural Confirmation: Use -NMR and -NMR to verify substituent positions and linker integration. For example, the piperazine methylene proton resonates at δ 3.5–4.0 ppm .
- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) identifies impurities (<2% threshold).
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 512.2) .
Q. How should researchers handle and store this compound to ensure stability during experimental studies?
Methodological Answer:
- Handling: Use inert atmosphere (argon/glovebox) to prevent oxidation of the diphenylmethyl group. Wear nitrile gloves and safety goggles due to potential irritancy .
- Storage: Store in amber vials at –20°C under desiccation (silica gel). Avoid prolonged exposure to light or humidity, which may degrade the triazine core .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported biological activity data across different studies?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Protocols: Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and consistent dosing (e.g., 10 µM–100 µM range).
- Purity Verification: Reanalyze compound batches via HPLC before biological testing. Impurities >2% can skew IC values .
- Orthogonal Assays: Cross-validate results using both fluorescence-based and colorimetric assays (e.g., MTT vs. ATP-lite) .
Q. How can computational chemistry approaches enhance the understanding of structure-activity relationships (SAR) for this triazine derivative?
Methodological Answer:
- 3D-QSAR Modeling: Build models using CoMFA or CoMSIA to correlate substituent electronegativity (e.g., diphenylmethyl group) with antiproliferative activity. Training sets should include analogs from literature (e.g., IC data against MCF-7 cells) .
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). The piperazine linker may occupy hydrophobic pockets, while the triazine core interacts with catalytic lysine residues .
Q. What experimental design considerations are critical when evaluating the compound's pharmacokinetic properties in preclinical models?
Methodological Answer:
- Solubility Optimization: Preformulate the compound using β-cyclodextrin or PEG-400 to enhance aqueous solubility (>50 µg/mL) for in vivo dosing .
- Metabolic Stability: Conduct liver microsome assays (human/rat) with LC-MS quantification. Monitor demethylation of the piperazine group, a common metabolic pathway .
- Tissue Distribution: Use radiolabeled -analogs and whole-body autoradiography in rodent models to assess blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
